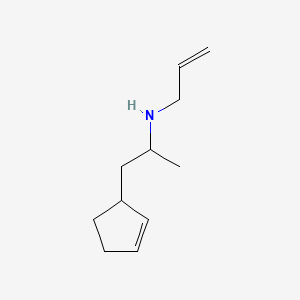![molecular formula C19H53N2O3PSi5 B13803543 Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is a complex organosilicon compound It is characterized by the presence of multiple trimethylsilyl groups and a phosphonic acid ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of a phosphonic acid derivative with trimethylsilyl amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the silyl groups.
Major Products
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is used as a reagent in organic synthesis
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to form stable complexes with metal ions makes it a potential candidate for use in diagnostic imaging and drug delivery systems.
Industry
In the industrial sector, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is used in the production of advanced materials, such as silicon-based polymers and coatings. Its unique properties make it suitable for applications in electronics, optics, and surface protection.
Mécanisme D'action
The mechanism of action of [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester involves the interaction of its silyl and phosphonic acid groups with target molecules. The silyl groups can form strong bonds with silicon-based surfaces, while the phosphonic acid groups can chelate metal ions. These interactions can lead to the formation of stable complexes that enhance the compound’s effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(Dimethylamino)pyridine]: A versatile nucleophilic catalyst used in acylation reactions.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
Uniqueness
Compared to similar compounds, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is unique due to its multiple silyl groups and phosphonic acid ester moiety. This combination of functional groups provides it with distinct chemical properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C19H53N2O3PSi5 |
|---|---|
Poids moléculaire |
529.0 g/mol |
Nom IUPAC |
1-bis(trimethylsilyloxy)phosphoryl-N,N',N'-tris(trimethylsilyl)butane-1,4-diamine |
InChI |
InChI=1S/C19H53N2O3PSi5/c1-26(2,3)20-19(17-16-18-21(27(4,5)6)28(7,8)9)25(22,23-29(10,11)12)24-30(13,14)15/h19-20H,16-18H2,1-15H3 |
Clé InChI |
WHJSWJMRFCKOEB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC(CCCN([Si](C)(C)C)[Si](C)(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)

![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803465.png)

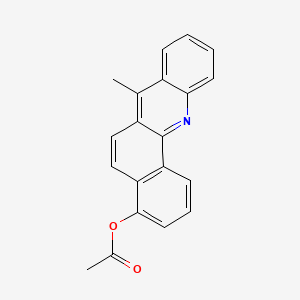
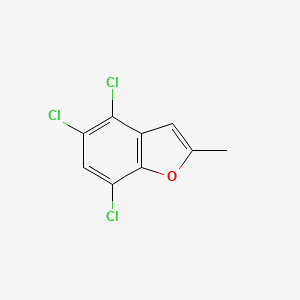
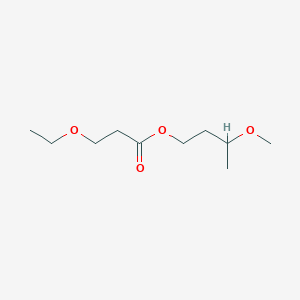
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
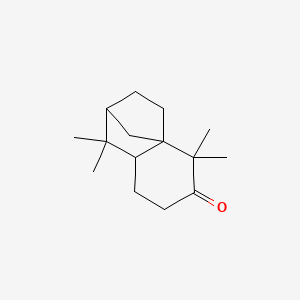
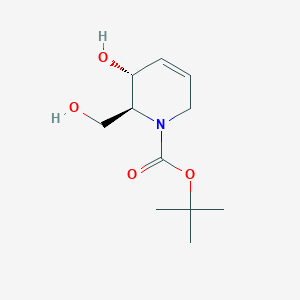
![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
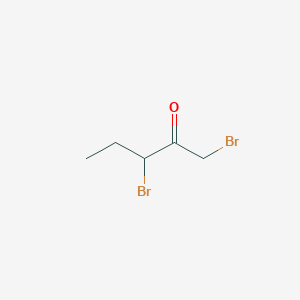
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
